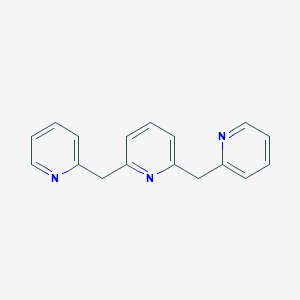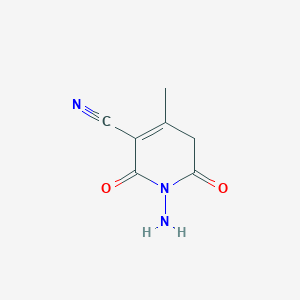![molecular formula C18H34O6 B14246064 [Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol CAS No. 351354-35-3](/img/structure/B14246064.png)
[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol is a complex organic compound characterized by its unique structure, which includes two six-membered dioxane rings and two primary alcohol groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol typically involves multi-step organic reactions. One common method includes the reaction of octane-1,8-diol with formaldehyde and an acid catalyst to form the dioxane rings. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the yield and purity of the final product .
化学反应分析
Types of Reactions
[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol can undergo various chemical reactions, including:
Oxidation: The primary alcohol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can produce various ethers or halides .
科学研究应用
[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of [Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol involves its interaction with specific molecular targets. The primary alcohol groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the dioxane rings can interact with hydrophobic regions of proteins, affecting their activity and stability .
相似化合物的比较
Similar Compounds
[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]diol: Similar structure but lacks the primary alcohol groups.
[Hexane-1,6-diyldi(1,3-dioxane-2,5-diyl)]dimethanol: Shorter carbon chain but similar functional groups.
[Decane-1,10-diyldi(1,3-dioxane-2,5-diyl)]dimethanol: Longer carbon chain with similar functional groups.
Uniqueness
[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol is unique due to its specific combination of dioxane rings and primary alcohol groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production .
属性
CAS 编号 |
351354-35-3 |
|---|---|
分子式 |
C18H34O6 |
分子量 |
346.5 g/mol |
IUPAC 名称 |
[2-[8-[5-(hydroxymethyl)-1,3-dioxan-2-yl]octyl]-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C18H34O6/c19-9-15-11-21-17(22-12-15)7-5-3-1-2-4-6-8-18-23-13-16(10-20)14-24-18/h15-20H,1-14H2 |
InChI 键 |
MHIZLAHZTJJYIP-UHFFFAOYSA-N |
规范 SMILES |
C1C(COC(O1)CCCCCCCCC2OCC(CO2)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


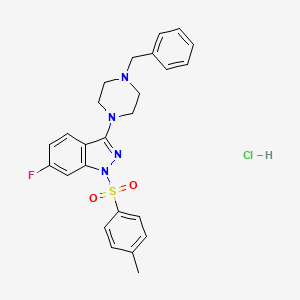
![1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene](/img/structure/B14245987.png)
![2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol](/img/structure/B14245994.png)

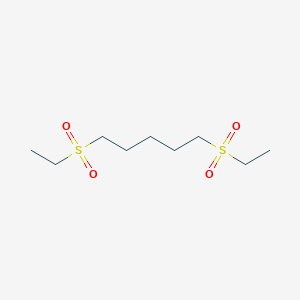
![1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14246010.png)
![7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B14246020.png)
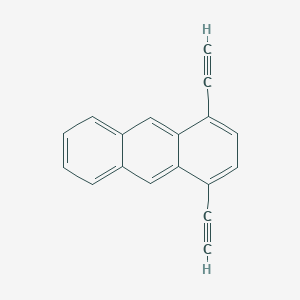
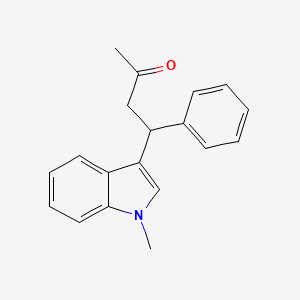
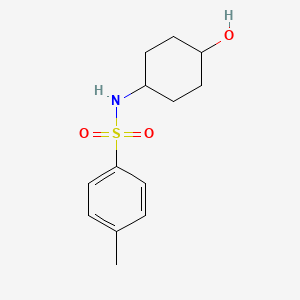
![N-[4-(Piperazine-1-carbonyl)phenyl]piperazine-1-carboxamide](/img/structure/B14246049.png)
![3-Diazonio-4-[(3-ethyl-2-methylpentan-3-yl)oxy]-4-oxobut-2-en-2-olate](/img/structure/B14246055.png)
